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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B12310223

Ampelopsin G: A Potent Modulator of Key
Metabolic Enzymes

A Comparative Analysis of Its Inhibitory Performance Against Established Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Ampelopsin G, also known
as dihydromyricetin, a natural flavonoid compound, against well-established inhibitors of crucial
metabolic enzymes. The data presented herein is intended to assist researchers and drug
development professionals in evaluating the therapeutic potential of Ampelopsin G.

Performance Overview: Ampelopsin G vs. Standard
Inhibitors

Ampelopsin G demonstrates significant inhibitory activity against key enzymes involved in
nutrient absorption and drug metabolism. Its performance, as measured by the half-maximal
inhibitory concentration (IC50), is comparable to, and in some cases exceeds, that of widely
recognized enzyme inhibitors.

Data Summary
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The following tables summarize the in vitro inhibitory performance of Ampelopsin G against

pancreatic lipase, a-glucosidase, and major cytochrome P450 isoforms, benchmarked against

standard inhibitors.

Table 1: Pancreatic Lipase Inhibition

Inhibitor

IC50

Ampelopsin G (Dihydromyricetin)

34.28 + 4.63 pM[1]

Orlistat

0.22 pg/ml[2], 1.7 pg/ml, 2.73 pg/ml[3]

Table 2: a-Glucosidase Inhibition

Inhibitor

IC50

Ampelopsin G (Dihydromyricetin)

Not explicitly found, but a related compound

from Ampelopsis grossedentata showed an

IC50 of 0.21 pM.

Acarbose

11 nM[4], 4.40 + 0.05 pM[5], 22.0 + 0.5
Hg/mL[6], 25.50 + 0.45 pg/mL[7], 262.32

Hg/mL[8]

Table 3: Cytochrome P450 (CYP) Isoform Inhibition

Ampelopsin G .
. o . Known Inhibitor
CYP Isoform (Dihydromyricetin) Known Inhibitor e
IC50
0.00833 and 0.0123
CYP3A4 14.75 pM[9][10] Ketoconazole
uM[11], 0.04 pM[12]
Diethyldithiocarbamat
CYP2E1 25.74 pM[9][10] 9.8-34 pM[13]
e
0.027-0.4 pM[13],
CYP2D6 22.69 pMI[9][10] Quinidine 0.05 pM[12], 0.063
UM[11]
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Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this
guide.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, an
enzyme crucial for the digestion of dietary fats.

Principle: The assay utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP)
or p-nitrophenyl butyrate (PNPB), which is hydrolyzed by pancreatic lipase to produce a
colored product, p-nitrophenol. The rate of p-nitrophenol formation, measured
spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The inhibitory effect
of a test compound is determined by the reduction in this rate.

Materials:

Porcine Pancreatic Lipase (PPL)

p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (PNPB)

Tris-HCI buffer (e.g., 13 mM Tris-HCI, 150 mM NacCl, 1.3 mM CaCl2, pH 8.0)

Test compound (Ampelopsin G) and positive control (Orlistat) dissolved in a suitable solvent
(e.g., DMSO)

96-well microplate

Microplate reader
Procedure:
e Prepare a stock solution of PPL in Tris-HCI buffer.

e Prepare various concentrations of the test compound and the positive control by serial
dilution.
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e In a 96-well plate, add a defined volume of the PPL solution to wells containing the test
compound, positive control, or solvent control (for 100% activity).

e Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
« Initiate the enzymatic reaction by adding the substrate solution (pNPP or PNPB) to all wells.

o Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for
a set duration (e.g., 10-20 minutes) using a microplate reader.

o Calculate the rate of reaction for each concentration.

e The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of
sample / Rate of control)] x 100.

e The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

o-Glucosidase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on a-glucosidase, an enzyme involved
in the breakdown of carbohydrates into glucose.

Principle: The assay typically uses p-nitrophenyl-a-D-glucopyranoside (pNPG) as a substrate.
a-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product. The
absorbance of p-nitrophenol is measured at 405 nm, and the inhibition of the enzyme is
quantified by the decrease in absorbance in the presence of an inhibitor.

Materials:

o-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-a-D-glucopyranoside (pNPG)

Phosphate buffer (e.g., 50 mM, pH 6.8)

Test compound (Ampelopsin G) and positive control (Acarbose)
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e Sodium carbonate (Na2CO3) solution to stop the reaction
e 96-well microplate
e Microplate reader

Procedure:

Prepare a solution of a-glucosidase in phosphate buffer.
o Prepare different concentrations of the test compound and positive control.

e In a 96-well plate, mix the a-glucosidase solution with the test compound, positive control, or
buffer (for control).

 Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

o Add the pNPG substrate to each well to start the reaction.

 Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
¢ Stop the reaction by adding a sodium carbonate solution.

o Measure the absorbance of the resulting p-nitrophenol at 405 nm.

o Calculate the percentage of inhibition and the IC50 value as described for the pancreatic
lipase assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific cytochrome
P450 isoforms, which are major enzymes involved in drug metabolism.

Principle: The assay uses human liver microsomes (HLMs) or recombinant CYP enzymes and
isoform-specific substrates that are metabolized to produce a specific metabolite. The
formation of this metabolite is quantified using liquid chromatography-tandem mass
spectrometry (LC-MS/MS). The inhibitory effect of a test compound is determined by the
reduction in the rate of metabolite formation.
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Materials:

e Human Liver Microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP3A4, CYP2E1,
CYP2D6)

 NADPH regenerating system (cofactor for CYP activity)
e Phosphate buffer

 |soform-specific substrates (e.g., midazolam for CYP3A4, chlorzoxazone for CYP2E1,
dextromethorphan for CYP2D6)

o Test compound (Ampelopsin G) and known inhibitors (e.g., ketoconazole,
diethyldithiocarbamate, quinidine)

o Acetonitrile or methanol to stop the reaction
e LC-MS/MS system

Procedure:

Prepare a reaction mixture containing HLMs or recombinant CYP enzymes, NADPH
regenerating system, and phosphate buffer.

e Add various concentrations of the test compound or a known inhibitor to the reaction mixture.
e Pre-incubate the mixture at 37°C.

« Initiate the reaction by adding the isoform-specific substrate.

 Incubate for a specific time at 37°C.

o Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.

o Centrifuge the samples to precipitate proteins.

e Analyze the supernatant for the presence of the specific metabolite using LC-MS/MS.
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o Calculate the percentage of inhibition and the IC50 value based on the reduction in
metabolite formation compared to the control.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT
language, illustrate key pathways and experimental workflows.
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Caption: Workflow for the pancreatic lipase inhibition assay.
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Caption: Inhibition of a-glucosidase by Ampelopsin G.
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Caption: Mechanism of CYP450 inhibition by Ampelopsin G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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